Cas no 97682-44-5 (Irinotecan)

Irinotecan ((+) -irinotecan) is a topoisomerase I inhibitor, which can be used in the study of colon and rectal cancer
Irinotecan structure
Irinotecan structure
Irinotecan
97682-44-5
C33H38N4O6
586.678028583527
MFCD00866307
61908
60838

Irinotecan Properties

Names and Identifiers

    • Irinotecan
    • 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
    • (+)-Irinotecan
    • CAMPTOSAR
    • Irinotecan,free base(CPT-11, Camptothecin 11,U-101440E,DQ-2805)
    • +-Irinotecan
    • 7-ethoxyxanthone-3-carboxylic acid
    • 9H-Xanthene-3-carboxylic acid,7-ethoxy-9-oxo
    • CPT-11
    • 1,4'-Bipiperidine-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
    • Irinotecanum
    • Irinotecanum [INN-Latin]
    • Irinotecan lactone
    • Campto
    • Irinotecan mylan
    • Irinophore C
    • Irinotecan [INN:BAN]
    • Onivyde
    • C33H38N4O6
    • AK163712
    • product-irinotecan
    • 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline, [1,4′-bipiperidine]-1′-carboxylic acid deriv. (ZCI)
    • [1,4′-Bipiperidine]-1′-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl ester, (S)- (ZCI)
    • (19S)-10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0[2,11].0[4,9].0[15,20]]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
    • ZINC 1612996
    • AB07527
    • AB00698464-10
    • BCP9000793
    • (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'',4'':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4''-BIPIPERIDINE-1''-CARBOXYLATE
    • IRINOTECAN [INN]
    • GTPL6823
    • BCP02860
    • BRD-K08547377-003-05-7
    • AS-14323
    • BRD-K08547377-003-04-0
    • (1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12-14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, (S)-
    • NS00004943
    • [1,4'']Bipiperidinyl-1''-carboxylic acid 4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
    • L01XX19
    • (diethyl-hydroxy-dioxo-[?]yl) 4-(1-piperidyl)piperidine-1-carboxylate
    • 2-methoxy-5-[2-(3-sulfophenyl)-5-(4-sulfophenyl)pyrylium-4-yl]benzenesulfonic acid
    • s1198
    • Biotecan (TN)
    • NCGC00178697-05
    • AB00698464-09
    • AB00698464-07
    • BRD-K08547377-003-07-3
    • IRINOTECAN [WHO-DD]
    • (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-4,12-dihydro-1H-pyrano[3,4-f]quinolino[2,3-a]indolizin-9-yl 4-piperidylpiperidinecarboxylate
    • BSPBio_002346
    • AKOS015894969
    • NCI60_005051
    • (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
    • (+)-7-ethyl-10-hydroxycamptothecine 10-(1,4'-bipiperidine)-1'-carboxylate
    • Irinotecan Free base
    • CHEMBL481
    • CPT-11 hydrochloride;Camptothecin 11 hydrochloride
    • NSC 728073
    • SCHEMBL4034
    • AC-7469
    • (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate
    • BRD-K08547377-394-03-5
    • 97682-44-5 (Free base)
    • (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate
    • BDBM50128267
    • NCGC00178697-02
    • 1ST162722
    • 97682-44-5
    • Irinotecan (INN)
    • IRINOTECAN [MI]
    • (1,4'-Bipiperidine)-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
    • (+)-(4S)-4,11-diethyl-4-hydroxy-9-((4-piperidino-piperidino)carbonyloxy)-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinol-3,14,(4H,12H)-dione
    • AB00698464_14
    • [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
    • DTXSID1041051
    • AB00698464-11
    • BRD-K08547377-001-04-4
    • DB00762
    • NSC728073
    • MFCD00866307
    • IRINOTECAN [VANDF]
    • AB00698464_13
    • 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
    • IRINOTECAN [HSDB]
    • 1u65
    • [1,4'-Bipiperidine]-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
    • DTXCID9021051
    • (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
    • CS-1138
    • (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4'-BIPIPERIDINE-1'-CARBOXYLATE
    • CHEBI:80630
    • Irinotecan?
    • Biotecan
    • D08086
    • Irinotecanum (INN-Latin)
    • BRD-K08547377-003-02-4
    • [1,4'']bipiperidinyl-1''-carboxylic acid (S)-4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
    • Q412197
    • UNII-7673326042
    • HY-16562
    • (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl[1,4'-bipiperidine]-1'-carboxylate
    • (1,4'-bipiperidine)-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
    • IRINOTECAN; CPT-11
    • EN300-708800
    • Camptosar
    • (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
    • AB00698464_12
    • NSC-728073
    • HSDB 7607
    • Irrinotecan
    • irinotecan
    • +Expand
    • MFCD00866307
    • UWKQSNNFCGGAFS-XIFFEERXSA-N
    • 1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
    • C(C1C2C=C(C=CC=2N=C2C3=CC4[C@@](C(OCC=4C(=O)N3CC=12)=O)(O)CC)OC(N1CCC(N2CCCCC2)CC1)=O)C

Computed Properties

  • 586.27900
  • 1
  • 8
  • 5
  • 586.27913494 g/mol
  • 43
  • 1200
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 3
  • nothing
  • 0
  • 113
  • 586.7

Experimental Properties

  • 3.96690
  • 114.20000
  • 873.4±65.0 °C at 760 mmHg
  • 210-223°C
  • 482.0±34.3 °C
  • Soluble
  • Pale yellow powder
  • Soluble in water, methanol, chloroform, dichloromethane and other solvents.
  • 1.4

Irinotecan Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036G8-1mg
1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
97682-44-5 98%
1mg
$5.00 2024-04-19
A2B Chem LLC
AB47528-1mg
Irinotecan
97682-44-5 98%
1mg
$5.00 2024-04-19
abcr
AB444141-50 mg
Irinotecan; .
97682-44-5
50mg
€164.40 2023-06-16
Advanced ChemBlocks
10492-25MG
Irinotecan
97682-44-5 98%
25MG
$35 2023-09-15
Ambeed
A164809-1mg
(S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
97682-44-5 98%
1mg
$6.0 2024-07-18
eNovation Chemicals LLC
D488441-1g
Irinotecan
97682-44-5 97%
1g
$380 2022-09-02
LKT Labs
I6932-5 mg
Irinotecan
97682-44-5 ≥98%
5mg
$64.90 2023-07-11
MedChemExpress
HY-16562-10mM*1mLinDMSO
Irinotecan
97682-44-5 99.84%
10mM*1mLinDMSO
¥715 2023-07-26
S e l l e c k ZHONG GUO
S1198-10mM (1mL in DMSO)
Irinotecan
97682-44-5 99.99%
10mM (1mL in DMSO)
¥731.23 2023-09-16
TargetMol Chemicals
T6228-25 mg
Irinotecan
97682-44-5 100%
25mg
¥ 287 2023-07-11

Irinotecan Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Dimethylacetamide ;  35 °C; 10 h, 40 °C
Reference
Process for preparation of pure Irinotecan hydrochloride trihydrate
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetamide ,  Triethylamine Solvents: Dichloromethane ,  Pyridine ;  2 h, 30 - 40 °C
Reference
Process for preparation of irinotecan hydrochloride trihydrate
, United States, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → -10 °C
1.2 Solvents: Dichloromethane ;  -10 - 0 °C
1.3 Reagents: Diisopropylethylamine ;  1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt
1.4 Solvents: Pyridine ;  0.5 - 2 h, rt
Reference
Process to prepare camptothecin derivatives
, United States, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Dichloromethane ;  -10 - 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 h, -10 - 0 °C; 2 h, rt
1.3 Solvents: Pyridine ;  0.5 - 2 h, rt
Reference
Process to prepare camptothecin derivatives
, United States, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt; rt; rt; 5 h, 75 °C
Reference
Method of manufacturing of 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan base) by the esterification of 7-ethyl-l0-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride in the presence of 4-dimethylaminopyridine
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Dimethylethylamine Solvents: Dichloromethane ;  2.5 h, rt
Reference
Method for preparation of irinotecan
, Korea, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Pyridine ;  rt → -5 °C
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ;  -5 °C
Reference
Process for preparation of Irinotecan and intermediate
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Pyridine
1.2 Reagents: Hydrochloric acid
Reference
Improved method for the synthesis of Irinotecan
Li, Yuyan; You, Qidong; Li, Zhiyu; Wang, Hua, Zhongguo Yaowu Huaxue Zazhi, 2001, 11(4), 238-240

Synthetic Circuit 9

Reaction Conditions
Reference
Method of synthesizing camptothecin-relating compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Pyridine ;  36 h, 35 - 40 °C
1.2 Solvents: Methanol ,  Water ;  30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C
Reference
Preparation of irinotecan by the use of a carbonylation agent and an alkaline solvent
, India, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 6 h, 45 - 50 °C
Reference
Process for preparation of irinotecan hydrochloride
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Dabco ,  Diisopropylethylamine Solvents: Dichloromethane ;  0.5 h, 35 - 40 °C
Reference
Methods for preparing irinotecan
, United States, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Dichloromethane ;  45 - 50 °C; 6 h, 45 - 50 °C
Reference
Method for preparing irinotecan hydrochloride
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ;  48 h, 25 °C
Reference
Polyamino acid graft copolymer and its preparation method
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Visible-Light-Induced Radical Cascade Cyclization: Synthesis of (20S)-Camptothecin, SN-38 and Irinotecan
Yuan, Yao; Dong, Wuheng; Gao, Xiaoshuang; Xie, Xiaomin; Curran, Dennis P.; et al, Chinese Journal of Chemistry, 2018, 36(11), 1035-1040

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ,  Toluene
1.2 Reagents: Pyridine
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water
Reference
Practical Asymmetric Synthesis of (S)-4-Ethyl-6,7,8,10- tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs
Henegar, Kevin E.; Ashford, Scott W.; Baughman, Ted A.; Sih, John C.; Gu, Rui-Lin, Journal of Organic Chemistry, 1997, 62(19), 6588-6597

Synthetic Circuit 17

Reaction Conditions
Reference
Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecin
Sawada, Seigo; Okajima, Satoru; Aiyama, Ritsuo; Nokata, Kenichiro; Furuta, Tomio; et al, Chemical & Pharmaceutical Bulletin, 1991, 39(6), 1446-54

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, rt
1.2 Solvents: Pyridine ;  3 h, rt; 10 h, 25 - 30 °C
Reference
Process for preparation of irinotecan
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Pyridine ;  2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ;  30 min
Reference
Method for preparation of Camptothecin derivative
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide ;  rt; 3 h, 100 °C
1.2 Reagents: Water ;  cooled
Reference
Process for preparation of 20(S)-camptothecin and analogs
, China, , ,

Irinotecan Raw materials

Irinotecan Preparation Products

Irinotecan Suppliers

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Irinotecan Related Literature

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